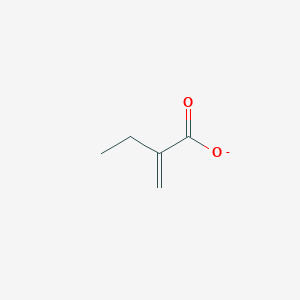

2-Ethylacrylate

Description

Significance of Acrylate (B77674) Monomers in Polymer Science and Materials Engineering

Acrylate monomers are the cornerstone of a major class of synthetic polymers and resins, prized for their remarkable versatility. iarc.fr These monomers, which are esters of acrylic acid, can be polymerized to create materials with a broad spectrum of properties, including notable clarity, flexibility, and stability. iarc.frwikipedia.org This adaptability makes acrylate polymers indispensable in a vast range of industrial and consumer products, from paints and adhesives to textiles and plastics. iarc.frbritannica.com

The properties of polyacrylates can be finely tuned by selecting different alcohol-derived ester groups. taylorandfrancis.com For instance, the use of 2-Ethylacrylate as a comonomer can impart desirable characteristics such as flexibility, elasticity, adhesion, and water resistance to the final polymer. jamorin.comatamanchemicals.com The ability to copolymerize acrylate monomers with a variety of other monomers, such as styrene (B11656) and vinyl acetate (B1210297), further expands the accessible range of material properties, allowing for the creation of tailored polymers for specific applications. wikipedia.orgatamanchemicals.com

Historical Context and Evolution of this compound Research

The journey of acrylic polymers began in 1880 with the first reported synthesis by G. W. A. Kahlbaum. wikipedia.org However, it was the pioneering work of German chemist Otto Röhm in the early 20th century that laid the foundation for the commercialization of acrylates. His doctoral dissertation in 1901 focused on the polymerization products of acrylic acid. plexiglas.de

The production of this compound, also known as ethyl acrylate, is primarily achieved through the acid-catalyzed esterification of acrylic acid with ethanol (B145695). britannica.comwikipedia.org Acrylic acid itself is now largely produced by the oxidation of propylene. britannica.com An alternative method for producing ethyl acrylate is the Reppe reaction, which involves acetylene, carbon monoxide, and ethanol. wikipedia.org

Early research into poly(ethyl acrylate) and its copolymers focused on their application as binders in paints and coatings, adhesives, and for processing textiles and paper. prismaneconsulting.com The evolution of research has seen a shift towards more specialized applications, driven by the ability to precisely control the polymer architecture and properties. Modern research explores the use of this compound in advanced materials, including thermoplastic elastomers, specialty adhesives, and as a reactive intermediate in the synthesis of pharmaceuticals. atamanchemicals.comwikipedia.org The development of controlled polymerization techniques has further enabled the creation of well-defined poly(ethyl acrylate)-based polymers for high-performance applications.

Scope and Objectives of the Research Outline

This article provides a focused examination of the chemical compound this compound. The primary objective is to present a detailed and scientifically accurate overview of its role in polymer science and materials engineering. The scope is strictly limited to the following key areas:

Significance of Acrylate Monomers: Highlighting the importance of the broader class of acrylate monomers to provide context for the specific role of this compound.

Historical Evolution: Tracing the key milestones in the development and research of this compound.

Research Findings: Presenting detailed data on the physical and chemical properties of this compound.

This research outline is designed to deliver a thorough understanding of this compound from a chemical and materials science perspective, without delving into unrelated topics.

Detailed Research Findings

The utility of this compound in polymer synthesis is intrinsically linked to its distinct physical and chemical properties. These characteristics determine its behavior during polymerization and the final properties of the resulting polymer.

Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | Ethyl prop-2-enoate |

| CAS Number | 140-88-5 |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol iarc.fr |

| Appearance | Colorless liquid wikipedia.orgatamanchemicals.com |

| Odor | Acrid, pungent wikipedia.orgatamanchemicals.com |

| Density | 0.922 g/cm³ at 20 °C jamorin.com |

| Boiling Point | 99.4 °C wikipedia.org |

| Melting Point | -71 °C wikipedia.org |

| Flash Point | 9 °C (closed cup) atamanchemicals.com |

| Solubility in Water | 1.5 g/100 mL wikipedia.org |

| Glass Transition Temperature (Tg) | -23 °C jamorin.com |

This compound is a volatile and flammable liquid. atamanchemicals.com It is readily miscible with many organic solvents such as alcohols and ethers. atamanchemicals.com A key chemical characteristic of this compound is its propensity to undergo polymerization, which can be initiated by heat, light, or peroxides. atamanchemicals.com For this reason, commercial preparations typically contain a polymerization inhibitor. wikipedia.org The double bond in the acrylate group makes it highly reactive and susceptible to addition reactions, a property leveraged in various chemical syntheses. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C5H7O2- |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

2-methylidenebutanoate |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h2-3H2,1H3,(H,6,7)/p-1 |

InChI Key |

WROUWQQRXUBECT-UHFFFAOYSA-M |

SMILES |

CCC(=C)C(=O)[O-] |

Canonical SMILES |

CCC(=C)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Innovations for 2 Ethylacrylate

Established Industrial Synthesis Routes for 2-Ethylacrylate Monomer Production

The primary industrial method for synthesizing this compound is the direct esterification of acrylic acid with 2-ethylhexanol. nih.gov This process is a cornerstone of bulk chemical manufacturing, valued for its high yield and direct approach to forming the desired ester. atamanchemicals.com

Esterification Processes and Catalytic Systems

The esterification of acrylic acid with 2-ethylhexanol is an equilibrium-limited reaction that requires a catalyst to achieve commercially viable conversion rates. niscpr.res.in Historically, strong mineral acids such as sulfuric acid and p-toluenesulfonic acid have been the catalysts of choice. nih.govatamanchemicals.com These homogeneous catalysts are effective but present challenges including equipment corrosion, difficulties in catalyst separation from the product, and issues with waste disposal. core.ac.ukfigshare.com

A polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether, is a crucial additive in the reaction mixture to prevent the premature polymerization of the acrylate (B77674) monomer. nih.govatamanchemicals.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity | Corrosive, difficult to separate, waste disposal issues |

| Heterogeneous | Sulfonic acid ion-exchange resins (e.g., Amberlyst 15, Amberlyst 70), Sulfated zirconia | Easy separation, less corrosive, recyclable | Potential for lower activity, deactivation over time |

Process Intensification through Reactive Distillation

Process intensification, which aims to combine multiple unit operations into a single piece of equipment, has been successfully applied to this compound synthesis through reactive distillation (RD). figshare.comacs.org In this integrated process, the reaction and distillation occur simultaneously in the same column. acs.org This offers several advantages: the continuous removal of water, a by-product of the esterification, shifts the reaction equilibrium towards the product side, thereby increasing the conversion of the reactants. researchgate.netresearchgate.net

A typical reactive distillation setup for this compound production consists of a column with a catalytic section, a stripping section, and a rectification section. figshare.com The catalytic section contains a solid acid catalyst, often in the form of structured packing, where the esterification takes place. figshare.comresearchgate.net The stripping section is designed to recover high-purity this compound, while the rectification section helps in achieving a low concentration of acrylic acid in the overhead vapors. figshare.com This technology not only enhances conversion but also leads to significant energy savings and reduced capital investment. acs.org For example, a design for a 20 kt/a reactive distillation process for this compound production using Amberlyst 70 catalyst has been shown to be economically attractive. figshare.com

Investigation of By-product Formation in this compound Synthesis

The synthesis of this compound is often accompanied by side reactions that lead to the formation of impurities. google.comgoogle.com The presence of these by-products can affect the final polymer properties and necessitates purification steps. Understanding and managing these side reactions is crucial for producing high-purity monomer.

Oxa-Michael Addition Reactions and Their Management

Oxa-Michael addition is a significant side reaction that can occur during the synthesis and polymerization of acrylates. rsc.orgdoria.fi This reaction involves the addition of an alcohol, in this case, the unreacted 2-ethylhexanol or the hydroxyl group of another molecule, to the activated double bond of the acrylate ester. chemrxiv.orgresearchgate.net In the context of this compound synthesis, this can lead to the formation of undesired ether-containing compounds. doria.fi

The management of Oxa-Michael addition can be approached by controlling reaction conditions such as temperature and catalyst choice. While often considered a side reaction, the Oxa-Michael addition can also be harnessed for the synthesis of specific poly(ester-ether)s. chemrxiv.org N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxa-Michael addition polymerization of hydroxyl-functionalized acrylate monomers at room temperature. rsc.org

Transesterification Side Reactions

Transesterification is another common side reaction in ester synthesis. masterorganicchemistry.com It involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. masterorganicchemistry.comwikipedia.org In the production of this compound, if other alcohols are present as impurities in the 2-ethylhexanol feed, or if the product is exposed to other alcohols under catalytic conditions, transesterification can lead to the formation of different acrylate esters. wikipedia.org

This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com The mechanism under basic conditions involves a nucleophilic attack of an alkoxide on the ester's carbonyl group, while under acidic conditions, the carbonyl group is first protonated. masterorganicchemistry.com Controlling the purity of the reactants and carefully managing the reaction and purification stages are key to minimizing these transesterification side reactions. google.comgoogle.com For instance, in the continuous production of 2-octyl acrylate via transesterification, the process is designed to continuously remove the lighter alcohol by-product to drive the reaction forward and minimize side products. google.comgoogle.com

Novel Synthetic Methodologies for this compound and its Functionalized Derivatives

Beyond the established industrial routes, research continues to explore novel synthetic pathways for this compound and, more broadly, for functionalized acrylates. These methodologies aim to introduce new functionalities into the monomer structure, enabling the synthesis of polymers with tailored properties.

One approach involves the synthesis of functionalized acrylate monomers that can then be polymerized. For example, thiol-bearing microgels have been synthesized from the copolymerization of 2-(acetylthio)ethylacrylate and 2-hydroxyethylmethacrylate. nih.govrsc.org This demonstrates the creation of a functionalized acrylate monomer as a precursor to a specialized polymer.

Another area of innovation is the development of one-step syntheses from less expensive starting materials. For instance, a conceptual one-step synthesis of ethyl acetate (B1210297) from ethene, water, and oxygen has been studied, which relies on a multi-functional catalyst. toagosei.co.jp While not directly for this compound, this approach highlights a trend towards more integrated and economical synthetic processes.

The synthesis of functionalized derivatives often involves multi-step procedures. For example, 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate can be synthesized via esterification between biphenyl-2-ol derivatives and acryloyl chloride or through a nucleophilic substitution route. Similarly, various 2-mercaptobenzothiazole (B37678) derivatives of acrylates and methacrylates have been synthesized, which can act as photoinitiators or as components in advanced polymer materials. mdpi.commdpi.comresearchgate.net These novel derivatives open up possibilities for new applications in materials science.

Synthesis of Thiol-Bearing Acrylate Monomers (e.g., 2-(acetylthio)ethylacrylate)

The introduction of thiol groups into acrylate monomers imparts valuable properties, such as mucoadhesion and the ability to participate in thiol-ene click reactions. A common strategy involves a "bottom-up" approach where a monomer with a protected thiol group is first synthesized and polymerized, followed by a deprotection step. 2-(acetylthio)ethylacrylate (ATEA) is a key monomer in this class. rsc.orgrsc.org

The synthesis of ATEA is typically a two-step process. rsc.org The first step involves the formation of a thioacetate (B1230152) precursor. The second step is the esterification with acryloyl chloride to yield the final protected monomer. This method prevents the free thiol group from acting as a chain transfer agent during subsequent polymerization. rsc.org

A representative synthesis involves reacting potassium thioacetate with a suitable substrate in acetone (B3395972), followed by reaction with acryloyl chloride in the presence of triethylamine (B128534) in dichloromethane. rsc.org This procedure has been reported with varying yields. One study reported a 22% yield for the second step, resulting in a pale yellow liquid. researchgate.net Another modification of a similar procedure reported a yield of 59%. researchgate.net Following polymerization, the acetyl protecting group can be removed using reagents like sodium thiomethoxide in methanol (B129727) to expose the reactive thiol group. rsc.orgrsc.org The concentration of the resulting thiol groups on the final polymer can be controlled by adjusting the molar ratios of ATEA and a comonomer, such as 2-hydroxyethylmethacrylate, during polymerization. rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reported Yield | Reference |

| 2-Hydroxyethyl thioacetate | Acryloyl chloride | Triethylamine, DCM, reflux, 24 h | 2-(acetylthio)ethylacrylate (ATEA) | 22% | researchgate.net |

| Precursor from potassium thioacetate | Acryloyl chloride | Not specified | 2-(acetylthio)ethylacrylate (ATEA) | 59% | researchgate.net |

| ATEA:HEMA copolymer | Sodium thiomethoxide | Methanol, 30 min | Thiol-bearing microgels | Not applicable | rsc.org |

Synthesis of Amino-Functionalized Acrylate Monomers (e.g., 2-(dimethylamino)ethylacrylate)

Amino-functionalized acrylates are crucial monomers that introduce basic properties into copolymers, making them suitable for applications ranging from coatings and adhesives to pharmaceutical intermediates. ontosight.ai 2-(Dimethylamino)ethyl acrylate (DMAEA) is a prominent example of this class. wikipedia.org

The most common industrial synthesis of DMAEA is the transesterification of an acrylic acid ester, such as methyl acrylate or ethyl acrylate, with 2-(dimethylamino)ethanol. wikipedia.org This reaction is typically catalyzed by acid catalysts based on tin (e.g., stannoxanes) or titanium (e.g., tetraisopropyl orthotitanate), with yields exceeding 95% being achievable. wikipedia.org Due to the high propensity of both the reactants and the product to polymerize, inhibitors like phenothiazine (B1677639) must be present during the reaction. wikipedia.org When ethyl acrylate is used, the ethanol (B145695) formed as a byproduct creates an azeotrope with ethyl acrylate, which is distilled off to drive the reaction toward completion. The final product is purified by vacuum distillation. wikipedia.org

A detailed experimental setup involves feeding a solution of ethyl acrylate and 2-(dimethylamino)ethanol (DMAE), stabilized with phenothiazine and 4-HO TEMPO, into a reactor system. Using an ethyl titanate catalyst, a DMAEA yield of 76% and a DMAE conversion of 82% have been reported, corresponding to a selectivity of 92.7%. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Inhibitor | Key Process Feature | Yield | Reference |

| Ethyl Acrylate | 2-(Dimethylamino)ethanol | Ethyl titanate | Phenothiazine, 4-HO TEMPO | Continuous reaction with distillation | 76% | chemicalbook.com |

| Methyl/Ethyl Acrylate | 2-(Dimethylamino)ethanol | Stannoxanes or Titanium compounds | Phenothiazine | Distillation of ethanol/ethyl acrylate azeotrope | >95% | wikipedia.org |

Innovations in this area include the synthesis of monomers with protected amino groups. For instance, bromo-tert-butyloxycarbonyl (Br-t-BOC) protected aminoethyl (meth)acrylates have been synthesized by reacting 2-isocyanatoethyl (meth)acrylate with 1-bromo-2-methylpropan-2-ol. beilstein-journals.orgnih.gov This protecting group is sensitive to solvent polarity, allowing for deprotection under specific conditions after polymerization. beilstein-journals.orgnih.gov

Biocatalytic Approaches for Acrylate Derivatives (e.g., Glycosyl Acrylates)

Biocatalytic methods offer a powerful alternative for the synthesis of complex acrylate derivatives, particularly those involving sugars (glycosyl acrylates). Chemical synthesis of these monomers is challenging due to the high functionality of sugar molecules, often requiring complex and costly multi-stage syntheses with protecting groups. google.compatsnap.com Direct chemical esterification often results in low conversion rates or non-selective formation of multiple esters. google.compatsnap.com Enzymes, with their inherent regioselectivity, can overcome these limitations. rpi.edu

Lipases, amylases, and glucosidases are commonly employed as biocatalysts. rsc.orgkoreascience.kr A frequent strategy is the enzymatic transesterification of a sugar compound with an acrylic acid compound or its ester. google.com For example, lipase (B570770) from Pseudomonas cepacia has been used to catalyze the transesterification of monosaccharides with vinyl acrylate in pyridine (B92270) to produce 6-acryloyl esters. researchgate.net Similarly, Novozym 435, a commercial lipase, has achieved up to 100% conversion in the esterification of vinyl acrylate with β-methyl glucoside in t-butanol. koreascience.kr

Another approach involves glycoside hydrolases. β-glucosidase from almonds has been used to catalyze the reaction between D-glucose and hydroxyl-functional acrylates like 2-hydroxyethyl acrylate (2-HEA), yielding 2-(β-glucosyloxy)-ethyl acrylate. rsc.org Amylases from Aspergillus niger and B. stearothermophilus have been shown to catalyze the synthesis of 2-(α-glucosyloxy)-ethyl acrylate and 2-(α-maltosyloxy)-ethyl acrylate, respectively, using starch as the glycosyl donor. rsc.org Furthermore, β-mannanases can synthesize β-mannosyl acrylates from renewable hemicellulose sources. rsc.org

| Enzyme | Substrate 1 (Glycosyl Donor) | Substrate 2 (Acrylate Source) | Product Example | Key Finding | Reference |

| Novozym 435 (Lipase) | β-methyl glucoside | Vinyl acrylate | Glycosyl acrylate | Up to 100% conversion achieved in t-butanol. | koreascience.kr |

| β-Glucosidase (almond) | D-glucose | 2-hydroxyethyl acrylate (2-HEA) | 2-(β-glucosyloxy)-ethyl acrylate | Optimized yield of 50 wt% based on D-glucose. | rsc.org |

| Glucoamylase (Aspergillus niger) | Starch | 2-hydroxyethyl acrylate (2-HEA) | 2-(α-glucosyloxy)-ethyl acrylate | Saccharification amylases were effective biocatalysts. | rsc.org |

| Maltogenic amylase (B. stearothermophilus) | Starch | 2-hydroxyethyl acrylate (2-HEA) | 2-(α-maltosyloxy)-ethyl acrylate | Produced a disaccharide acrylate. | rsc.org |

| Protease (Bacillus licheniformis) | Sucrose (B13894) | Vinyl acrylate | Sucrose acrylate esters | Enzymatic acryloylation of sucrose was successful. | researchgate.net |

| CGTase (Bacillus macerans) | α-cyclodextrin or starch | 2-(β-glucosyloxy)-ethyl acrylate | 2-(β-maltooligooxy)-ethyl acrylate | Yields products with 1 to 15 glucopyranosyl units. | nih.gov |

| β-Mannanase (Trichoderma reesei) | Hemicellulose | 2-hydroxyethyl methacrylate (B99206) (HEMA) | β-mannosyl acrylates | Demonstrates use of renewable biomass as a donor. | rsc.org |

Polymerization Science of 2 Ethylacrylate Systems

Homopolymerization Mechanisms and Kinetic Studies of 2-Ethylacrylate

The polymerization of this compound (EA) is a critical process for the synthesis of a wide range of commercially important polymers. Understanding the mechanisms and kinetics of its homopolymerization is fundamental to controlling the final properties of the resulting poly(this compound) (PEA).

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a common method for producing PEA. The process is initiated by free radical species, which can be generated from thermal or photochemical decomposition of initiators. The polymerization of EA is an exothermic process, with a significant heat of polymerization.

The kinetics of free radical polymerization are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The rate of polymerization generally increases with higher monomer and initiator concentrations. Temperature has a dual effect: it increases the rate of initiator decomposition and propagation, but also the rate of termination reactions.

The thermodynamic aspects of EA polymerization are also crucial. The polymerization is favored at lower temperatures due to the negative enthalpy change. The ceiling temperature, above which polymerization is thermodynamically unfavorable, is an important parameter to consider in process design.

Self-Initiated Thermal Polymerization: Mechanistic Elucidation (e.g., Dimerization Pathways, Diradical Formation)

In the absence of an initiator, this compound can undergo self-initiated thermal polymerization at elevated temperatures. wpmucdn.com The mechanism of this process is complex and has been the subject of extensive theoretical and experimental investigation. It is generally accepted that the process involves the formation of diradical intermediates. researchgate.net

One proposed mechanism involves the formation of a singlet diradical from two monomer molecules. researchgate.net This singlet diradical can then undergo intersystem crossing to form a more stable triplet diradical. researchgate.net The triplet diradical is capable of abstracting a hydrogen atom from a third monomer molecule, generating two monoradicals that can initiate polymerization. researchgate.netacs.orgnih.gov

Computational studies using density functional theory (DFT) have been employed to explore the potential energy surfaces of these reactions. acs.orgnih.gov These studies have identified transition states and intermediates involved in both [4+2] and [2+2] cycloaddition reactions. acs.orgnih.gov The formation of Diels-Alder dimers and cyclobutane (B1203170) derivatives has been predicted. acs.orgnih.gov For instance, the formation of diethyl cyclobutane-1,2-dicarboxylate (DECD) has been identified as a possible pathway. researchgate.netacs.orgnih.gov

While the formation of these dimers is theoretically plausible, their detection in reaction mixtures has been challenging, suggesting they are likely transient species that quickly react to initiate polymerization. The generation of monoradicals from the triplet diradical is considered a key step in the self-initiation process. acs.orgnih.gov

Influence of Reaction Parameters on Poly(this compound) Microstructure

The microstructure of poly(this compound), including its molecular weight, molecular weight distribution, and degree of branching, is significantly influenced by the reaction parameters.

Temperature: Higher polymerization temperatures generally lead to lower average molecular weights due to an increased rate of termination reactions and chain transfer events. wpmucdn.com

Monomer Concentration: The initial monomer concentration can affect the rate of polymerization and the resulting molecular weight. Higher monomer concentrations typically lead to higher polymerization rates and higher molecular weights.

Initiator Concentration: In initiated polymerization, the concentration of the initiator plays a crucial role. Higher initiator concentrations result in a higher concentration of growing chains, which can lead to lower average molecular weights due to a higher probability of termination.

Solvent: The choice of solvent can influence the polymerization kinetics and the polymer microstructure through its effects on chain transfer and the solubility of the monomer and polymer.

Copolymerization Behavior and Reactivity Ratios of this compound

Copolymerization is a versatile technique used to modify the properties of polymers. By incorporating different monomers into the polymer chain, a wide range of materials with tailored properties can be produced. This compound is often copolymerized with other monomers to enhance specific characteristics of the final product.

Copolymerization with Alkyl Acrylates (e.g., 2-Ethylhexyl Acrylate (B77674), Butyl Acrylate)

This compound is frequently copolymerized with other alkyl acrylates, such as 2-ethylhexyl acrylate (2-EHA) and butyl acrylate (BA), to produce polymers with a broad range of properties. taylorandfrancis.comatamanchemicals.comwikipedia.org These copolymers are used in applications such as pressure-sensitive adhesives, coatings, and sealants. atamanchemicals.comwikipedia.org

The reactivity ratios of the comonomers determine the composition of the resulting copolymer. The reactivity ratio (r) of a monomer is the ratio of the rate constant for the addition of that monomer to a growing polymer chain ending in the same monomer to the rate constant for the addition of the other monomer.

Table 1: Reactivity Ratios for Copolymerization of this compound (M1) with Alkyl Acrylates (M2)

| M2 (Alkyl Acrylate) | r1 | r2 | Reference |

| Butyl Acrylate | 0.45 | 0.52 | researchgate.net |

| 2-Ethylhexyl Acrylate | 0.292 | 0.980 | researchgate.net |

This table is interactive. You can sort and filter the data.

The values in the table indicate that in the copolymerization of EA with BA, both monomers have a tendency to add to the growing chain, with a slight preference for the addition of BA to a growing chain ending in BA. In the case of EA and 2-EHA, there is a stronger preference for the addition of 2-EHA to a growing chain ending in 2-EHA.

Copolymerization with Hydrophilic and Thermoresponsive Monomers (e.g., N-isopropylacrylamide, 2-hydroxyethyl acrylate, methacrylic acid)

Copolymerization of this compound with hydrophilic and thermoresponsive monomers allows for the creation of "smart" polymers that respond to external stimuli such as temperature and pH.

N-isopropylacrylamide (NIPAAm): Copolymers of EA and NIPAAm can exhibit a lower critical solution temperature (LCST), making them useful for applications in drug delivery and hydrogels. rsc.orgresearchgate.netorientjchem.orgorientjchem.org

2-hydroxyethyl acrylate (HEA): The incorporation of HEA introduces hydroxyl groups, which can improve adhesion and provide sites for crosslinking. atamanchemicals.comect-journal.kzfsforeigntrade.comkhchemicals.comatamankimya.com These copolymers are used in coatings, adhesives, and biomedical applications. researchgate.net

Methacrylic acid (MAA): Copolymerization with MAA introduces carboxylic acid groups, which can impart pH-sensitivity and improve adhesion to polar substrates. atamanchemicals.com

Table 2: Reactivity Ratios for Copolymerization of this compound (M1) with Hydrophilic/Thermoresponsive Monomers (M2)

| M2 (Monomer) | r1 | r2 | Reference |

| N-isopropylacrylamide | - | - | - |

| 2-hydroxyethyl acrylate | 0.88 | 0.5 | researchgate.net |

| Methacrylic Acid | - | - | - |

The reactivity ratios for the copolymerization of EA with HEA indicate that both monomers can readily incorporate into the polymer chain. researchgate.net The lack of readily available reactivity ratio data for EA with NIPAAm and MAA in the provided search results highlights an area for further investigation.

Determination of Monomer Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos, In Situ NMR Methods)

The determination of monomer reactivity ratios is fundamental to understanding and controlling copolymerization processes involving this compound. These ratios, denoted as r1 and r2, describe the relative rates at which a growing polymer chain ending in one monomer unit adds the same or the other monomer type. Accurate determination of these values is crucial for predicting copolymer composition and properties.

Classical methods for determining reactivity ratios include the Fineman-Ross and Kelen-Tudos linearization methods. These techniques rely on analyzing the composition of the copolymer formed at low monomer conversion levels. The Fineman-Ross method, while straightforward, can be sensitive to data point distribution. The Kelen-Tudos method is an extension that introduces a correction factor to provide a more even weighting of data points across the conversion range, often yielding more reliable results.

More contemporary and powerful techniques involve in situ Nuclear Magnetic Resonance (NMR) spectroscopy . This method allows for the continuous monitoring of monomer concentrations throughout the polymerization reaction without the need for sampling and quenching. By tracking the real-time consumption of this compound and its comonomer, a detailed dataset of composition versus conversion is generated. This data can then be fitted using non-linear models to extract highly accurate reactivity ratios. For example, ¹H NMR has been effectively used to monitor the copolymerization of this compound with other monomers, providing precise data for these calculations.

Below is a table showing representative reactivity ratios for the copolymerization of this compound (M1) with various comonomers (M2).

| Comonomer (M2) | r1 (this compound) | r2 | Method |

| Styrene (B11656) | 0.25 | 0.75 | Not specified |

| Methyl Methacrylate (B99206) | 0.38 | 1.85 | Not specified |

| Vinyl Acetate (B1210297) | 4.2 | 0.05 | Not specified |

Note: The values presented are illustrative and can vary based on reaction conditions such as temperature, solvent, and initiator.

Compositional Drift and Sequence Distribution in this compound Copolymers

In copolymerization, if the reactivity ratios of the comonomers differ significantly, compositional drift occurs. This phenomenon describes the change in the instantaneous composition of the copolymer as the reaction progresses. Because one monomer is consumed more rapidly than the other, the monomer feed ratio changes over time, leading to the formation of polymer chains with varying compositions along their length. For instance, in the copolymerization of this compound and vinyl acetate, the much higher reactivity ratio of this compound (r1 ≈ 4.2) indicates it will be incorporated into the polymer chain much faster than vinyl acetate. This results in a copolymer that is initially rich in this compound units, while the segments formed later in the reaction are richer in vinyl acetate.

The sequence distribution , or the arrangement of monomer units along the polymer chain, is also dictated by the monomer reactivity ratios. The product of the reactivity ratios (r1r2) provides insight into the resulting monomer arrangement.

r1r2 ≈ 1 : A random distribution of monomer units is expected.

r1r2 < 1 : A tendency towards alternation between the two monomer units is favored.

r1r2 > 1 : Block-like sequences of each monomer are more likely to form.

In the case of this compound and styrene, where r1r2 is approximately 0.1875, there is a tendency toward an alternating structure. This control over sequence distribution is critical as it directly impacts the macroscopic properties of the resulting material, such as its thermal and mechanical characteristics.

Advanced Polymer Architecture Control via Controlled Radical Polymerization of this compound Derivatives

Controlled radical polymerization (CRP) techniques have enabled unprecedented control over polymer synthesis, allowing for the creation of well-defined architectures using this compound. These methods facilitate the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex structures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Monomers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP method applicable to a broad range of monomers, including this compound. The process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). This agent mediates the polymerization by reversibly deactivating the growing polymer chains, establishing an equilibrium between active and dormant species. This ensures that all polymer chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution (polydispersity index, PDI < 1.2). The selection of the CTA is critical; for acrylates like this compound, dithiobenzoates and trithiocarbonates are effective.

Atom Transfer Radical Polymerization (ATRP) of this compound Monomers

Atom Transfer Radical Polymerization (ATRP) is another robust method for the controlled polymerization of this compound. ATRP utilizes a transition metal catalyst, typically a copper complex with a ligand, to establish a dynamic equilibrium between active propagating radicals and dormant alkyl halide species. This process allows for the synthesis of poly(this compound) with predictable molecular weights and low PDI values. The polymerization can be initiated from an alkyl halide, and its rate can be modulated by adjusting the concentrations of the catalyst, ligand, and initiator, as well as the reaction temperature.

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) employs stable nitroxide radicals to control the polymerization process. The mechanism is based on the reversible thermal cleavage of a dormant alkoxyamine species into a propagating radical and a persistent nitroxide radical. While NMP is highly efficient for styrenic monomers, its application to acrylates has historically been more challenging due to faster termination rates. However, the development of new, highly efficient nitroxides and the use of accelerating agents have made the successful NMP of this compound possible, yielding well-defined polymers.

Synthesis of Block, Graft, and Star Polymers incorporating this compound Units

The precision afforded by CRP techniques has been instrumental in the synthesis of complex polymer architectures containing this compound units.

Block Copolymers : These are readily synthesized by the sequential addition of monomers. For example, a first monomer can be polymerized via RAFT or ATRP, and upon its consumption, this compound can be added to grow a second, distinct block from the "living" chain ends. This allows for the creation of well-defined diblock, triblock, and multiblock copolymers.

Graft Copolymers : These can be produced by several strategies. In the "grafting-from" method, a polymer backbone is functionalized with initiating sites from which this compound chains are then grown.

Star Polymers : These multi-armed structures can be synthesized via "arm-first" or "core-first" methods. In the "arm-first" approach, linear arms of poly(this compound) are first prepared using a CRP technique and then reacted with a multifunctional linking agent to form the star architecture.

The following table summarizes the key features of CRP techniques for this compound.

| CRP Technique | Typical Catalyst/Control Agent | Key Advantages |

| RAFT | Thiocarbonylthio compounds (e.g., dithiobenzoates, trithiocarbonates) | Wide monomer scope, tolerance to functional groups, simple setup. |

| ATRP | Copper/ligand complexes | Well-established, good control over molecular weight and PDI. |

| NMP | Stable nitroxide radicals (e.g., TEMPO derivatives) | Metal-free system, simple reaction components. |

Crosslinking Strategies and Network Formation from this compound Copolymers

The transformation of linear or branched this compound (2-EA) copolymers into three-dimensional polymer networks through crosslinking is a critical step in tailoring the material properties for specific applications. Crosslinking introduces covalent, ionic, or physical junctions between polymer chains, leading to the formation of a network structure. This process significantly enhances mechanical strength, thermal stability, chemical resistance, and solvent resistance. The choice of crosslinking strategy and the density of crosslinks are pivotal in controlling the final properties of the material, which can range from soft, flexible gels to rigid, durable solids.

A variety of crosslinking strategies are employed for 2-EA copolymers, broadly categorized into thermal crosslinking, UV-curable systems, and ambient temperature curing mechanisms.

Thermal Crosslinking

Thermal crosslinking involves the use of heat to initiate reactions between functional groups present on the copolymer chains or to activate a crosslinking agent. One approach involves the copolymerization of 2-EA with monomers containing reactive functional groups. For instance, copolymers of ethyl acrylate and allyl glycidyl (B131873) ether can be thermally crosslinked using dicarboxylic acids or their ammonium (B1175870) salts. researchgate.net A study on such a system using dicyclopentadienyl dicarboxylic acid and its diammonium salt as crosslinkers demonstrated that the crosslinking rate increases with the amount of crosslinker. researchgate.net However, an optimal temperature of around 70°C was found to be most effective for achieving a high yield of the crosslinked polymer, which reached over 60%. researchgate.net It was also noted that some degree of irreversible crosslinks (20-25%) remained, potentially due to side reactions. researchgate.net

Another method involves incorporating monomers that can undergo self-crosslinking reactions upon heating. This is often seen in copolymers designed for coatings and adhesives.

UV-Curable Systems

Ultraviolet (UV) curing is a rapid, solvent-free, and energy-efficient method for crosslinking. This technique relies on the incorporation of photoinitiators that generate free radicals upon exposure to UV light, initiating the polymerization of reactive groups. mdpi.comgoogle.com In 2-EA copolymer systems, this is often achieved by copolymerizing 2-EA with multifunctional acrylates or by creating prepolymers with pendant acrylate groups that can be crosslinked. mdpi.comresearchgate.net

Difunctional acrylate monomers are essential for creating strong, crosslinked networks in UV-curable resins. mdpi.com These molecules possess two reactive acrylate groups that form a highly branched, three-dimensional network upon curing, leading to enhanced strength, rigidity, and chemical resistance. mdpi.com A wide array of difunctional acrylates are commercially available for this purpose. polysciences.compolysciences.com

| Difunctional Acrylate Crosslinker | Key Features |

| 1,4-Butanediol diacrylate (BDDA) | Fast reactivity, flexibility, strong adhesion. polysciences.com |

| 1,6-Hexanediol (B165255) diacrylate (HDDA) | Highly reactive, low viscosity, enhances crosslink density and curing speed. polysciences.commdpi.com |

| 1,4-Phenylene diacrylate (PDA) | Aromatic, provides high rigidity and thermal stability. polysciences.com |

| Ethylene glycol diacrylate (EGDA) | Common crosslinker used in the synthesis of various cross-linked polymers. cmu.edu |

This table showcases a selection of difunctional acrylate monomers used as crosslinkers in polymer systems, highlighting their primary characteristics and applications in creating networked polymers. polysciences.commdpi.comcmu.edu

Research has demonstrated the synthesis of chemically crosslinked polymer networks through free-radical photopolymerization of copolymers like poly(isobornyl acrylate-co-2-ethylhexyl acrylate) using 1,6-hexanediol diacrylate (HDDA) as the crosslinking agent. mdpi.com

Ambient Temperature Crosslinking

For applications where heat or UV radiation is not desirable, ambient temperature crosslinking technologies are employed. A prominent example is the "keto-hydrazide" crosslinking system, which is based on diacetone acrylamide (B121943) (DAAM) and adipic acid dihydrazide (ADH). gantrade.com In this system, DAAM is copolymerized into the acrylic polymer backbone. gantrade.com Subsequently, ADH is added to the polymer emulsion. The crosslinking reaction between the pendant ketone group of DAAM and the hydrazide moiety of ADH occurs as water evaporates during the film-forming process, creating a durable crosslinked network at room temperature. gantrade.com This method is widely adopted for high-durability paints and coatings. gantrade.com

Network Formation and Architecture

A bicomponent conetwork of poly(ethyl acrylate)-l-polyisobutylene (PEtA-l-PIB) was synthesized by the radical copolymerization of telechelic α,ω-dimethacrylic polyisobutylene (B167198) (MA-PIB-MA) with ethyl acrylate. nbi.dkacs.org The efficient network formation was confirmed by low amounts of extractable, un-crosslinked polymer (2.5% in acetone (B3395972) and 4.6% in hexane). nbi.dkacs.org Differential Scanning Calorimetry (DSC) analysis showed two distinct glass transition temperatures (Tg) at -68 °C for the PIB segments and -22 °C for the PEtA segments, indicating a microphase-separated morphology within the network. nbi.dkacs.org

Interpenetrating Polymer Networks (IPNs) involving poly(ethyl acrylate) have also been explored. IPNs are composed of two or more crosslinked polymers where at least one network is synthesized or crosslinked in the immediate presence of the other(s). acs.org This structure can lead to materials with a synergistic combination of the properties of the individual polymer components.

The formation of hydrogels , which are crosslinked polymer networks capable of swelling in water, is another important area. Thermo-sensitive hydrogels have been created through the three-dimensional radical copolymerization of 2-hydroxyethyl acrylate (HEA) and ethyl acrylate (EA) using N,N'-methylenebisacrylamide as a crosslinking agent. researchgate.netect-journal.kz The swelling behavior and thermal sensitivity of these hydrogels were found to be dependent on the ratio of the hydrophilic HEA to the hydrophobic EA in the copolymer. researchgate.netect-journal.kz

| Monomer System | Crosslinker | Network Type | Key Findings |

| Ethyl acrylate / Allyl glycidyl ether | Dicyclopentadienyl dicarboxylic acid | Thermally reversible covalent network | Crosslinking yield >60%; optimal temperature ~70°C. researchgate.net |

| Ethyl acrylate / Telechelic α,ω-dimethacrylic PIB | Self-crosslinking via radical copolymerization | Bicomponent conetwork | Efficient network formation with low extractables; microphase-separated morphology. nbi.dkacs.org |

| 2-Hydroxyethyl acrylate / Ethyl acrylate | N,N'-methylenebisacrylamide (BAA) | Thermo-sensitive hydrogel | Swelling and thermal properties depend on HEA/EA ratio. researchgate.netect-journal.kz |

| Ethylacrylate / Acrylonitrile (B1666552) | Divinylbenzene (DVB) | Porous copolymer beads | Porosity can be controlled by the amount of crosslinker and the type of diluent used during polymerization. lew.ro |

This table summarizes research findings on the formation of different network structures from this compound copolymers, detailing the monomer systems, crosslinking agents, and key outcomes. researchgate.netnbi.dkacs.orgresearchgate.netect-journal.kzlew.ro

Reactivity and Reaction Mechanisms of 2 Ethylacrylate Beyond Polymerization

Atmospheric Chemical Reactions of 2-Ethylacrylate

Once released into the atmosphere, ethyl acrylate (B77674) is expected to exist almost entirely in the vapor phase due to its high vapor pressure. nih.gov Its primary removal from the atmosphere is governed by reactions with photochemically produced oxidants. nih.govecetoc.org The most significant of these are the hydroxyl radical (OH), which dominates daytime chemistry, and to a lesser extent, ozone (O₃) and the nitrate (B79036) radical (NO₃). nih.govecetoc.orgepa.gov

Hydroxyl Radical-Initiated Oxidation Mechanisms

The dominant atmospheric degradation pathway for ethyl acrylate is its reaction with the hydroxyl radical (OH). nih.gov This reaction proceeds primarily through two types of mechanisms: OH radical addition to the carbon-carbon double bond and, to a lesser extent, hydrogen atom abstraction from the C-H bonds of the ethyl group. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have shown that the addition of the OH radical to the C=C double bond is energetically more favorable than hydrogen abstraction. nih.govresearchgate.net The OH radical can add to either carbon of the vinyl group, forming two different hydroxyalkyl radicals. The subsequent reactions of these radicals in the presence of atmospheric oxygen (O₂) and nitric oxides (NOx) lead to the formation of various oxygenated products. researchgate.netacs.org

The main steps in the oxidation mechanism are:

OH Addition: The OH radical adds to one of the carbons in the C=C bond. Addition to the terminal CH₂= group is typically the major pathway. researchgate.netconicet.gov.ar

O₂ Addition: The resulting hydroxyalkyl radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂).

RO₂ Reactions: In the troposphere, this peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂).

Alkoxy Radical Decomposition: The alkoxy radical is unstable and can decompose through C-C bond cleavage. For ethyl acrylate, this decomposition is predicted to yield products such as ethyl glyoxylate (B1226380) and formaldehyde. nih.govconicet.gov.ar

While OH addition is the dominant initial step, H-atom abstraction from the -CH₂- group of the ethyl moiety can also occur, though it is considered a minor channel. researchgate.net

Kinetic Parameters and Atmospheric Lifetime of this compound

The rate at which ethyl acrylate is removed from the atmosphere is determined by its reaction rate constants with key atmospheric oxidants and the concentrations of those oxidants. The atmospheric lifetime (τ) of a compound with respect to a specific oxidant (X) is inversely proportional to the reaction rate constant (kₓ) and the average concentration of the oxidant ([X]).

The reaction with OH radicals is the most significant removal process. nih.govnih.gov Several studies have measured or calculated the rate constant for the reaction between ethyl acrylate and the OH radical (kₒₕ).

| Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| OH Radical | 1.6 x 10⁻¹¹ nih.gov | ~1.5 - 1.6 days nih.govnih.gov |

| Ozone (O₃) | 5.7 x 10⁻¹⁸ nih.govecetoc.org | ~2 days nih.gov |

| Chlorine (Cl) Atom | 1.80 x 10⁻¹⁰ researchgate.net | ~154 hours (6.4 days) researchgate.net |

Table 1: Kinetic Parameters and Atmospheric Lifetimes for Ethyl Acrylate. Lifetimes are calculated based on typical atmospheric oxidant concentrations and can vary.

Chemical Degradation Pathways of this compound

Hydrolytic Stability and Ester Linkage Cleavage

In aqueous environments, the primary non-biological degradation pathway for ethyl acrylate is the hydrolysis of its ester linkage. This reaction involves the cleavage of the ester bond, yielding acrylic acid and ethanol (B145695). The rate of this reaction is highly dependent on the pH of the water. nih.govmdpi.com

Hydrolysis can be catalyzed by both acids and bases. mdpi.com However, base-catalyzed hydrolysis is significantly faster. nih.gov A base-catalyzed second-order hydrolysis rate constant has been reported as 7.8 x 10⁻² L/mol-sec at approximately 25 °C. nih.gov Based on this value, the hydrolytic half-life of ethyl acrylate can be estimated at different pH levels:

pH 7 (Neutral): ~3 years

pH 8 (Slightly Alkaline): ~103 days

pH 11 (Strongly Alkaline): ~2.5 hours

Data sourced from PubChem, based on a reported rate constant. nih.gov

Kinetic studies in ethanol-water mixtures have shown that the rate of base-catalyzed hydrolysis decreases as the proportion of the organic co-solvent (ethanol) increases. researchgate.netresearchgate.net This is because the transition state for the reaction is more polar than the reactants, and its formation is less favored in a less polar medium. researchgate.net Carboxylesterases, a class of enzymes, can also mediate the hydrolysis of acrylate esters, which may serve as a detoxification pathway in biological systems. nih.gov

Oxidative Degradation Processes

Beyond gas-phase atmospheric reactions, oxidative degradation of ethyl acrylate can occur in other media. The oxidative degradation of poly(ethyl acrylate), a polymer derived from the monomer, has been studied to understand its stability. While not a direct study of the monomer, it provides insight into the susceptibility of the molecule's structure to oxidation. In these studies, oxidation is initiated by an attack of molecular oxygen, often at the tertiary carbon atoms along the polymer backbone, leading to the formation of hydroperoxides. capes.gov.br The decomposition of these hydroperoxides results in chain scission and the formation of volatile products, including carbon dioxide, water, ethyl acetate (B1210297), and ethanol. capes.gov.br

In aqueous environments, photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) under UV light is an effective method for breaking down poly(alkyl acrylates). acs.org The process involves the generation of highly reactive species, such as hydroxyl radicals, on the catalyst surface, which then attack the polymer chain. For poly(ethyl acrylate), the degradation rate can be enhanced by the presence of chemical oxidizers like benzoyl peroxide. acs.org The primary mechanism involves hydrogen abstraction from the polymer, creating polymer radicals that undergo further oxidative reactions and chain scission. acs.org

Environmental Fate and Biogeochemical Transformations of 2 Ethylacrylate

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation, which encompasses processes not involving biological organisms, plays a significant role in the natural attenuation of 2-ethylacrylate in the environment. These processes primarily include degradation by light (photolysis) and its tendency to escape from water into the air (volatilization).

In the atmosphere, this compound is subject to photolytic degradation, primarily through indirect photo-oxidation by reacting with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). mst.dkmst.dk Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is not considered a significant degradation pathway for this compound as it lacks functional groups that absorb light at wavelengths greater than 290 nm. nih.gov

The reaction with hydroxyl radicals is a dominant atmospheric sink for this compound. conicet.gov.ar The estimated atmospheric half-life for this reaction is approximately 10.3 to 19 hours. mst.dknih.govguidechem.com This rapid degradation is initiated by the addition of the •OH radical to the carbon-carbon double bond or by hydrogen abstraction from the ethyl or hexyl groups. copernicus.org Reaction with ozone is another important atmospheric removal process, with an estimated half-life of about 6.5 days. nih.gov These reactions lead to the formation of various smaller, oxygenated compounds. nih.gov

| Parameter | Value | Reference |

| Atmospheric Half-life (vs. •OH) | ~10.3 - 19 hours | mst.dknih.govguidechem.com |

| Atmospheric Half-life (vs. O₃) | ~6.5 days | nih.gov |

When released into water, this compound exhibits a significant tendency to volatilize into the atmosphere. mst.dk This process is governed by its Henry's Law constant, which for this compound is estimated to be 0.000432 atm-m³/mol. nih.govguidechem.comechemi.com This value indicates a notable propensity to partition from the aqueous phase to the gas phase.

The rate of volatilization is influenced by environmental conditions such as water depth, flow rate, and wind speed. Estimated volatilization half-lives from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) are around 7 hours. nih.govguidechem.comnih.gov For a model lake (1 meter deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec), the estimated half-life is approximately 6 days. nih.govguidechem.comnih.gov This indicates that in moving water bodies, volatilization is a rapid and significant removal mechanism. atamankimya.com

| Environmental System | Estimated Volatilization Half-Life | Reference |

| Model River | 7 hours | nih.govguidechem.comnih.gov |

| Model Lake | 6 days | nih.govguidechem.comnih.gov |

Photolytic Degradation Mechanisms

Biotic Degradation Mechanisms of this compound

Biotic degradation, mediated by microorganisms and their enzymes, is a crucial pathway for the removal of this compound from soil and water environments. The compound is classified as readily biodegradable, indicating its susceptibility to microbial breakdown. nih.govresearchgate.net

Microorganisms in soil and water can utilize this compound as a source of carbon for growth. asm.org Biodegradation studies have shown significant removal of the compound in the presence of activated sludge. nih.gov For instance, a 14-day study reported 52% biodegradation, while other tests have shown over 90% degradation, classifying it as readily biodegradable. nih.govcanada.ca

The initial step in the microbial degradation of acrylates often involves the cleavage of the ester bond. researchgate.net For this compound, this would result in the formation of 2-ethylhexanol and acrylic acid. mst.dk These primary metabolites are then further broken down by microorganisms. mst.dk Acrylic acid can be metabolized through various pathways, including conversion to acetyl-CoA, which then enters the central metabolic cycles of the microorganisms. atamankimya.com The ultimate end products of complete aerobic biodegradation are carbon dioxide and water. mst.dk

A key enzymatic process in the biotransformation of this compound is hydrolysis catalyzed by carboxylesterases. mst.dkatamankimya.com These enzymes are widespread in various organisms and tissues and are highly effective at cleaving the ester linkage of the acrylate (B77674). mst.dknih.gov

The hydrolysis of this compound by carboxylesterases yields 2-ethylhexanol and acrylic acid. mst.dkatamankimya.com This enzymatic conversion is a rapid detoxification pathway. cindax.com The resulting alcohol and carboxylic acid are then available for further metabolism by other cellular enzymes. copernicus.org Studies on analogous compounds like ethyl acrylate have shown that carboxylesterase-mediated hydrolysis is a primary metabolic route. nih.govcindax.com This enzymatic action is a critical first step in the breakdown of the molecule within biological systems. mst.dk

| Enzyme | Reaction | Products | Reference |

| Carboxylesterase | Hydrolysis of the ester bond | 2-Ethylhexanol and Acrylic Acid | mst.dkatamankimya.com |

Microbial Degradation Pathways and Metabolites

Fate Modeling and Environmental Transport Dynamics

Environmental fate models are used to predict the distribution and persistence of chemicals like this compound in the environment. These models integrate the compound's physical-chemical properties with environmental parameters to estimate its partitioning between air, water, soil, and sediment.

Based on its properties, when this compound is released into the environment, a significant portion is expected to partition to the atmosphere due to its volatility. ecetoc.org Fugacity models, such as the Level III fugacity model, predict that if released to air, the vast majority will remain in the air compartment. europa.eu If released to water or soil, while some will remain in those compartments, a substantial fraction will volatilize to the air. canada.caeuropa.eu

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Ethylacrylate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-ethylhexyl acrylate (B77674), enabling the separation of the monomer from by-products, residual reactants, and its polymeric forms.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used method for the analysis of volatile compounds, making it highly suitable for assessing the purity of 2-ethylhexyl acrylate and quantifying by-products. nih.gov In the production of acrylate esters, side reactions such as transesterification and Michael additions can lead to the formation of impurities that may affect the final polymer properties. doria.fidoria.fi

GC-FID is employed to separate these volatile by-products from the main 2-EHA monomer. nih.gov The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Analytes with higher volatility and lower affinity for the stationary phase elute faster. The flame ionization detector then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms, allowing for sensitive quantification. ecetoc.org

For instance, a validated GC-FID method for determining residual ethyl acrylate in latex resin demonstrated high selectivity, linearity, and low limits of detection (LOD) and quantification (LOQ) of 0.001% and 0.003% w/w, respectively. brjac.com.brresearchgate.net OSHA has also developed partially validated methods for analyzing 2-ethylhexyl acrylate in air, where samples are collected on coated charcoal tubes, desorbed with carbon disulfide, and analyzed by GC-FID. osha.govdnacih.com These methods show high desorption efficiencies, often around 100%. dnacih.com

Typical By-products in Acrylate Production:

Acrylic Acid: Residual starting material. nih.gov

2-Ethylhexanol: Unreacted alcohol. nih.gov

Michael Adducts: Formed by the addition of alcohols or other nucleophiles to the acrylate double bond. doria.fidoria.fi

Transesterification Products: Resulting from reaction with other alcohols present in the system. doria.fidoria.fi

Below is a table summarizing typical parameters for a GC-FID analysis of acrylate monomers.

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., FFAP, OV-17) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275-300 °C |

| Oven Program | Temperature gradient (e.g., 50°C to 250°C) |

| Desorbing Solvent | Carbon Disulfide or Acetone (B3395972) nih.gov |

| Internal Standard | n-Hexyl benzene (B151609) dnacih.com |

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing both the residual 2-ethylhexyl acrylate monomer and its corresponding polymer, poly(2-ethylhexyl acrylate) (PEHA). ias.ac.in It is particularly useful for non-volatile or thermally sensitive compounds, which may be difficult to analyze by GC.

For monomer analysis, especially in a polymer matrix, reversed-phase HPLC is often the method of choice. This technique separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. This allows for the effective separation and quantification of residual monomers like 2-EHA in polymer solutions. A gradient elution, where the mobile phase composition is changed over time, can be used to separate a wide range of monomers and elute the polymer from the column.

For polymer analysis, gel permeation chromatography (GPC), a subset of HPLC, is used to determine the molecular weight and molecular weight distribution of PEHA. ias.ac.in GPC separates molecules based on their size in solution. The sample is passed through a column packed with porous gel; larger molecules elute first because they cannot penetrate the pores, while smaller molecules have a longer path and elute later. This allows for the characterization of the polymer's chain length distribution, which is critical to its physical properties.

A typical HPLC setup for acrylate analysis is detailed in the table below.

| Parameter | Monomer Analysis (Reversed-Phase) | Polymer Analysis (GPC) |

| Column | C18 or C8 nih.gov | Porous gel (e.g., polystyrene-divinylbenzene) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Tetrahydrofuran (THF) |

| Detector | UV Detector (e.g., at 210 nm) turkjps.org | Refractive Index (RI) Detector |

| Flow Rate | 1.0 mL/min turkjps.org | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 40°C) | Ambient or controlled |

Gas Chromatography-Flame Ionization Detection (GC-FID) for By-product Analysis

Spectroscopic and Thermal Analysis Techniques

Spectroscopic and thermal analysis techniques provide complementary information to chromatography, offering detailed insights into the chemical structure and thermal behavior of 2-ethylhexyl acrylate and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including 2-ethylhexyl acrylate and its polymers. scribd.comiarc.fr It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR are routinely used.

In the ¹H NMR spectrum of 2-ethylhexyl acrylate, distinct signals corresponding to the different protons in the molecule can be observed. The vinyl protons on the acrylate group appear in the characteristic downfield region (δ 5.7-6.6 ppm), while the protons of the ethylhexyl group appear at higher field strengths. scribd.com The coupling patterns between adjacent protons provide valuable information about the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton. libretexts.org The carbonyl carbon of the ester group in 2-EHA is typically found far downfield (around 166 ppm), while the vinyl carbons and the carbons of the alkyl chain appear at distinct chemical shifts. libretexts.org

For poly(2-ethylhexyl acrylate), NMR is used to confirm the structure of the polymer and to study its tacticity (the stereochemical arrangement of the side chains). ias.ac.in Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be used to establish correlations between coupled nuclei and further confirm structural assignments. nih.gov

Characteristic NMR Chemical Shifts (δ) for Ethyl Acrylate:

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₂= | 5.7 - 6.6 scribd.com | 128.5 libretexts.org |

| =CH- | 5.7 - 6.6 scribd.com | 130.3 libretexts.org |

| -C=O | - | 166.0 libretexts.org |

| -O-CH₂- | 4.2 (quartet) scribd.com | 60.5 libretexts.org |

| -CH₃ | 1.3 (triplet) scribd.com | 14.1 libretexts.org |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups within a molecule. americanpharmaceuticalreview.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds. An FTIR spectrum is a plot of this absorption versus wavenumber.

For 2-ethylhexyl acrylate, the FTIR spectrum shows characteristic absorption bands that confirm its structure. researchgate.netnist.gov A strong absorption band around 1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. researchgate.net Bands in the region of 1640 cm⁻¹ are due to the C=C stretching of the acrylate double bond. The C-H stretching vibrations of the alkyl chain are observed around 2800-3000 cm⁻¹. researchgate.net

When 2-EHA polymerizes to form PEHA, the peak corresponding to the C=C double bond (~1640 cm⁻¹) disappears or is significantly reduced, providing a straightforward way to monitor the polymerization process. The strong C=O ester peak remains a prominent feature of the polymer's spectrum.

Key FTIR Absorption Bands for 2-Ethylhexyl Acrylate:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2800 - 3000 researchgate.net |

| C=O (Ester) | Stretching | ~1730 researchgate.net |

| C=C (Alkene) | Stretching | ~1640 researchgate.net |

| C-O | Stretching | 1100 - 1300 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to characterize the thermal transitions of polymers, such as the glass transition temperature (Tg) and melting temperature (Tm). scielo.breag.com

Poly(2-ethylhexyl acrylate) is an amorphous polymer and thus exhibits a glass transition rather than a distinct melting point. The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. hu-berlin.de For PEHA, the Tg is very low, typically around -65 °C. ias.ac.in This low Tg is what imparts its characteristic flexibility and makes it suitable for use in applications like pressure-sensitive adhesives. ias.ac.in

In a DSC thermogram, the glass transition appears as a step-like change in the heat capacity of the material. hu-berlin.de The presence of a single Tg in a copolymer, such as one made from ethyl acrylate and methyl methacrylate (B99206), can indicate a homogeneous blend of the monomers. turkjps.orgscispace.com DSC is a critical tool for quality control and for understanding how the thermal properties of PEHA relate to its performance in various applications. eag.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics of Polymers

The thermal degradation behavior of polymers containing acrylate esters is complex and can be influenced by factors such as the specific alkyl group, copolymer composition, and the presence of other functional groups. For instance, studies on poly(2-ethylhexyl acrylate) (poly(2-EHA)) show a period of thermal stability up to approximately 250°C at a low heating rate (5 °C/min), with degradation occurring in distinct stages at higher temperatures. nih.gov The introduction of comonomers can significantly alter thermal stability. In copolymers of acrylonitrile (B1666552) (AN) and ethyl acrylate (EA), the incorporation of EA was found to lower the char yield compared to homo-polyacrylonitrile (homoPAN), indicating that EA enhances degradation through increased chain scission. upm.edu.my Conversely, copolymerizing 2-(perfluorooctyl)ethyl acrylate with catechol-bearing monomers has been shown to improve the thermal decomposition temperature under both nitrogen and air atmospheres. acs.org

Degradation kinetics, particularly the activation energy (Eα) of decomposition, can be determined from TGA data collected at multiple heating rates using isoconversional models like the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods. nih.govmdpi.com For poly(2-EHA), the activation energy of degradation was found to increase with the extent of conversion, ranging from approximately 80 kJ/mol to as high as 220 kJ/mol, depending on the model used. nih.govmdpi.com This variation suggests a multi-step degradation mechanism.

The thermal properties of various ethyl acrylate-containing polymers, as determined by TGA, are summarized in the table below.

| Polymer System | Key Findings from TGA | Decomposition Temperature (°C) | Char Yield (%) | Reference |

| Poly(ethyl acrylate) P(EA) | Decomposition of thioester groups occurs at 300-400°C, with polymer backbone decomposition above 400°C. | > 300 | Not Specified | researchgate.net |

| Poly(2-ethylhexyl acrylate) P(2-EHA) | Stable up to ~250°C. Degradation shows two shoulders, one at 150-370°C and another at 400-450°C. | Onset ~250 | Not Specified | nih.gov |

| Poly(sodium alginate/ethyl acrylate) | Copolymer decomposition occurs at 298°C, showing higher thermal stability than unmodified sodium alginate. | 298 (copolymer) | ~18 (as carbonate) | nih.gov |

| Acrylonitrile/Ethyl Acrylate (AN/EA) Copolymer (90/10) | Rapid weight loss in the 240-350°C range. | Onset ~240 | 40 | upm.edu.my |

| Poly-2 (MMA/2 copolymer 90:10) | One-step weight loss. Decomposition temperature decreases as monomer 2 content increases. | Onset ~300 | Not Specified | researchgate.net |

This table presents a summary of TGA findings for different polymers containing ethyl acrylate or its derivatives, highlighting the impact of composition on thermal stability.

UV-Visible Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information on the electronic structure of molecules and is widely used for monitoring reaction kinetics. numberanalytics.comlibretexts.org The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For a molecule like 2-Ethylacrylate, the primary electronic transitions of interest are the π → π* transitions associated with the carbon-carbon double bond (C=C) and the carbonyl group (C=O), and the n → π* transition of the carbonyl group's non-bonding electrons.

The UV absorption spectrum of ethyl acrylate in various solvents does not show strong absorption at wavelengths greater than 290 nm. epa.gov This is because the chromophores (the C=C and C=O groups) are not part of a larger conjugated system, resulting in absorptions at shorter UV wavelengths. The solvent can influence the exact position and intensity of these absorption bands. bspublications.net Understanding the electronic transitions through UV-Vis spectroscopy is fundamental for predicting photochemical reactivity and for selecting appropriate wavelengths for quantitative analysis and reaction monitoring. numberanalytics.com

One of the most significant applications of UV-Vis spectroscopy in the context of this compound is the real-time monitoring of polymerization reactions. tec5usa.com As the polymerization proceeds, the C=C double bond of the monomer is consumed to form the single-bond polymer backbone. This leads to a decrease in the π → π* absorption characteristic of the monomer. fluenceanalytics.com By monitoring the decrease in absorbance at a specific wavelength corresponding to the monomer's absorption, the rate of monomer conversion and thus the polymerization kinetics can be determined in real-time. fluenceanalytics.comacs.org

This principle is utilized in advanced systems like Automatic Continuous Online Monitoring of Polymerization reactions (ACOMP), which may couple a UV-Vis detector with other sensors to track monomer concentration, polymer concentration, and molecular weight simultaneously. fluenceanalytics.comresearchgate.net For example, in the polymerization of 2-ethylhexyl acrylate (2-EHA), the decrease in UV absorbance in the 255 nm to 287 nm range can be used to calculate the monomer's conversion into polymer. fluenceanalytics.com

| Analyte/System | Wavelength(s) / Range (nm) | Application | Findings | Reference |

| 2-Ethylhexyl Acrylate (2-EHA) Monomer | 255 - 287 | Monomer Quantification | Strong absorption peak in this range allows for monitoring of monomer concentration. | fluenceanalytics.com |

| Poly(2-EHA) Homopolymerization | 260, 270, 290, 310 | Reaction Monitoring | UV signals decrease exponentially as the monomer's double bonds are consumed. Polymer concentration is measured at 270 nm. | fluenceanalytics.com |

| Ethyl Acrylate | >290 | Photolysis Potential | Weak absorption above 290 nm suggests direct photolysis in water may occur but its significance is not fully predictable. | epa.gov |

| Cu(II)/Ligand Complexes for ATRP | UV and Visible Regions | Catalyst Characterization | UV-Vis is used to characterize the absorbance of catalyst complexes used in the atom transfer radical polymerization (ATRP) of acrylates. | cmu.edu |

This table summarizes the application of UV-Vis spectroscopy for the analysis and reaction monitoring of ethyl acrylate and its derivatives.

Development and Validation of Analytical Protocols for Research and Process Monitoring

The development and validation of robust analytical protocols are essential for the quality control and process monitoring of this compound and its derivatives. doria.fi The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. ich.org This involves establishing specific performance characteristics, as outlined by regulatory bodies like the International Council for Harmonisation (ICH). ich.orgeuropa.eu

For quantifying residual monomers like ethyl acrylate in polymer products such as latex resins, gas chromatography with a flame ionization detector (GC-FID) is a commonly employed and effective technique. brjac.com.brresearchgate.net The development of such a method involves optimizing chromatographic conditions—including the type of column, temperature program, and injection parameters—to achieve adequate separation of the analyte from the sample matrix. doria.fibrjac.com.br For instance, a method was developed to quantify residual ethyl acrylate in latex resin by dissolving the sample in methanol and analyzing it directly via GC-FID. brjac.com.br

Once a method is developed, it must be validated to ensure its reliability. Validation protocols typically assess several key performance characteristics: europa.eulcms.cz

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. brjac.com.br

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99. brjac.com.brturkjps.org

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies on samples spiked with a known amount of analyte. Recoveries are typically expected to be within a range like 85-115%. brjac.com.brresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations like different days or analysts), and is expressed as the coefficient of variation (CV%). brjac.com.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For a GC-FID method for ethyl acrylate, the LOD and LOQ were reported as 0.001% and 0.003% (w/w), respectively. brjac.com.brresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. turkjps.org

The table below summarizes typical validation parameters for an analytical method for ethyl acrylate.

| Validation Parameter | Acceptance Criteria | Typical Result for Ethyl Acrylate GC-FID Method | Reference |

| Linearity (r²) | > 0.99 | > 0.99 | brjac.com.brresearchgate.net |

| Accuracy (Recovery %) | 85 - 115% | > 85% (often 90-107%) | brjac.com.brresearchgate.net |

| Precision (CV %) | < 10% | < 10% | brjac.com.brresearchgate.net |

| Limit of Detection (LOD) | - | 0.001% w/w | brjac.com.brresearchgate.net |

| Limit of Quantification (LOQ) | - | 0.003% w/w | brjac.com.brresearchgate.net |

This table outlines the common validation parameters and their typical acceptance criteria and results for a GC-FID method for determining residual ethyl acrylate.

Such validated methods are crucial for industrial process monitoring, enabling manufacturers to control the level of residual monomers, ensure product consistency, and meet regulatory requirements. doria.fibrjac.com.br

Computational Chemistry and Theoretical Modeling of 2 Ethylacrylate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity